![molecular formula C9H12N2O B1284886 2,3-Dimethylbenzohydrazide CAS No. 219783-74-1](/img/structure/B1284886.png)
2,3-Dimethylbenzohydrazide
Overview
Description
2,3-Dimethylbenzohydrazide is a chemical compound with the molecular formula C9H12N2O. It contains a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 N hydrazine .
Synthesis Analysis
The synthesis of 2,3-Dimethylbenzohydrazide and similar compounds has been reported in the literature . The synthesis process typically involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbenzohydrazide includes a total of 24 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 N hydrazine .Scientific Research Applications
Synthesis of Hydrazones
“2,3-Dimethylbenzohydrazide” can be used in the synthesis of hydrazones . Hydrazones are organic compounds that are often used in organic synthesis and medicinal chemistry due to their broad spectrum of biological activities .
Synthesis of Quinazolines
Quinazolines can also be synthesized using "2,3-Dimethylbenzohydrazide" . Quinazolines are a class of organic compounds with a wide range of biological activities, including anti-inflammatory and analgesic activity .
Synthesis of Hydrazone-Schiff Bases
“2,3-Dimethylbenzohydrazide” can be used to synthesize hydrazone-Schiff bases . These compounds are achieved by combining suitable aldehydes with hydrazides .
Synthesis of Novel Amides
A series of novel amides can be synthesized starting from “2,3-Dimethylbenzohydrazide” or other similar compounds . These amides were synthesized using TEA as base and THF as solvent .
properties
IUPAC Name |
2,3-dimethylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVMLDWHIXDMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588544 | |
Record name | 2,3-Dimethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzohydrazide | |
CAS RN |
219783-74-1 | |
Record name | 2,3-Dimethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.